molecular formula C12H24CaO15 B12055109 Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate

Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate

Cat. No.: B12055109
M. Wt: 448.39 g/mol
InChI Key: XLNFVCRGJZBQGX-XRDLMGPZSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate is a calcium salt of a hexanoic acid derivative. This compound is known for its unique structure, which includes multiple hydroxyl groups, making it highly soluble in water. It is often used in various scientific and industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate typically involves the reaction of calcium hydroxide with (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid. The reaction is carried out in an aqueous medium at controlled temperatures to ensure complete dissolution and reaction of the reactants.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where calcium hydroxide and (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to filtration and drying processes to obtain the final hydrated product.

Chemical Reactions Analysis

Types of Reactions

Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed.

Major Products

The major products formed from these reactions include various derivatives of hexanoic acid, such as ketones, aldehydes, alcohols, and halides.

Scientific Research Applications

Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its role in cellular processes and as a potential supplement for calcium.

    Medicine: Investigated for its potential therapeutic effects in bone health and calcium metabolism.

    Industry: Utilized in the production of biodegradable polymers and as an additive in food products.

Mechanism of Action

The mechanism by which Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate exerts its effects involves its interaction with calcium channels and transporters in biological systems. It aids in the regulation of calcium levels within cells, influencing various metabolic pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • Calcium gluconate
  • Calcium lactate
  • Calcium citrate

Comparison

Compared to similar compounds, Calcium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate hydrate has a higher solubility in water due to its multiple hydroxyl groups. This makes it more effective in applications requiring rapid dissolution and bioavailability. Additionally, its unique structure allows for specific interactions in biological systems that are not observed with other calcium salts.

Properties

Molecular Formula

C12H24CaO15

Molecular Weight

448.39 g/mol

IUPAC Name

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;hydrate

InChI

InChI=1S/2C6H12O7.Ca.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2/t2*2-,3-,4+,5-;;/m11../s1

InChI Key

XLNFVCRGJZBQGX-XRDLMGPZSA-L

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.O.[Ca+2]

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Ca+2]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.